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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-nitrobenzaldehyde

Abstract
This technical guide provides a comprehensive analysis of 3-Hydroxy-5-nitrobenzaldehyde
(CAS No: 193693-95-7), a substituted aromatic aldehyde of significant interest to the scientific

community. The document elucidates the compound's core physicochemical and spectroscopic

properties, delves into its complex reactivity profile governed by the interplay of its hydroxyl,

nitro, and aldehyde functional groups, and outlines plausible synthetic and purification

strategies. Furthermore, this guide explores its applications as a versatile chemical

intermediate, particularly noting the structural relevance of its scaffold to precursors for

important therapeutics used in managing neurological disorders. This whitepaper is intended to

serve as a foundational resource for researchers, chemists, and drug development

professionals engaged in organic synthesis and medicinal chemistry.

Introduction
3-Hydroxy-5-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted

with an aldehyde group (-CHO), a hydroxyl group (-OH) at the C3 position, and a nitro group (-

NO₂) at the C5 position.[1] This specific arrangement of electron-withdrawing and electron-

donating groups imparts a unique and nuanced reactivity to the molecule, making it a valuable

building block in synthetic chemistry.[1] The benzaldehyde core is a fundamental precursor for

a wide array of organic compounds, and the aldehyde functional group's reactivity allows for
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transformations such as oxidation, reduction, and condensation reactions to form Schiff bases.

[1]

While direct applications of 3-Hydroxy-5-nitrobenzaldehyde are not extensively documented,

its structural analogs are critical intermediates in the pharmaceutical industry.[1] For example,

the closely related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a key starting material for

the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to treat

Parkinson's disease.[1] This connection underscores the potential of the 3-hydroxy-5-nitro-

substituted phenyl scaffold in the design and development of novel therapeutic agents, making

a thorough understanding of its chemical properties essential for advancing research in this

area.

Compound Identification and Physicochemical
Properties
Accurate identification and knowledge of physicochemical properties are paramount for the

successful application of any chemical compound in a research setting. 3-Hydroxy-5-
nitrobenzaldehyde is typically a pale yellow to brown crystalline powder.[1] A summary of its

key identifiers and properties is provided below.
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Property Value Reference(s)

IUPAC Name 3-hydroxy-5-nitrobenzaldehyde [2]

CAS Number 193693-95-7 [1][2][3][4]

Molecular Formula C₇H₅NO₄ [1][2][3][4]

Molecular Weight 167.12 g/mol [1][2][4][5]

Appearance
Pale yellow to brown

crystalline powder
[1]

Melting Point >260 °C [6]

Boiling Point 322.8 ± 32.0 °C (Predicted) [6]

Density 1.500 ± 0.06 g/cm³ (Predicted) [6]

Water Solubility
Very slightly soluble (0.72 g/L

at 25 °C)
[3]

pKa 7.62 ± 0.10 (Predicted) [6]

Topological Polar Surface Area 83.1 Å² [2]

InChI Key
QAGPTXBGYDEOFQ-

UHFFFAOYSA-N
[1][3]

Spectroscopic Profile
Structural elucidation and purity assessment of 3-Hydroxy-5-nitrobenzaldehyde rely on

standard spectroscopic techniques. While a definitive, published spectrum for this specific

isomer is not readily available, a reliable profile can be predicted based on the known effects of

its constituent functional groups and data from closely related analogs.[7]
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Technique Expected Characteristics

¹H NMR

~10.0 ppm (s, 1H): Aldehydic proton (-

CHO).~9.0-11.0 ppm (s, 1H): Phenolic proton (-

OH), broad, exchangeable with D₂O.~8.0-8.5

ppm (m, 3H): Aromatic protons, deshielded by

the electron-withdrawing -NO₂ and -CHO

groups. Specific splitting patterns (e.g., d, t)

would depend on their relative positions.

¹³C NMR

~190 ppm: Carbonyl carbon of the

aldehyde.~160 ppm: Aromatic carbon attached

to the -OH group.~150 ppm: Aromatic carbon

attached to the -NO₂ group.~115-140 ppm:

Remaining aromatic carbons.

IR Spectroscopy

3200-3500 cm⁻¹: Broad peak, O-H stretch

(phenolic).~1700 cm⁻¹: Sharp, strong peak,

C=O stretch (aldehyde).~1520 & ~1350 cm⁻¹:

Strong peaks, asymmetric and symmetric N-O

stretches (nitro group).~3100 cm⁻¹ & 1600

cm⁻¹: C-H aromatic stretch and C=C aromatic

ring stretches.

Mass Spectrometry

m/z 167: Molecular ion peak [M]⁺.m/z 166: [M-

H]⁺, loss of the aldehydic proton.m/z 137: [M-

NO]⁺.m/z 121: [M-NO₂]⁺.

Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring NMR data is crucial for structural verification.

Sample Preparation: Dissolve 5-10 mg of 3-Hydroxy-5-nitrobenzaldehyde in approximately

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for phenolic

compounds).[7]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.[7]
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a high signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT

(Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH,

CH₂, and CH₃ carbons (though only CH and quaternary carbons are present in the aromatic

ring).

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts using

the residual solvent peak as a reference.

Chemical Reactivity and Mechanistic Insights
The chemical behavior of 3-Hydroxy-5-nitrobenzaldehyde is a direct consequence of the

electronic properties of its three functional groups attached to the aromatic ring.

Electronic Effects of Substituents
The reactivity of the benzene ring is dictated by a "push-pull" electronic dynamic.[1]

Hydroxyl Group (-OH): This group is a powerful activating substituent. It donates electron

density to the ring via a resonance effect (+R), making the ring more susceptible to

electrophilic attack. It is an ortho, para-director.[1]

Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating substituents. They

withdraw electron density from the ring through both inductive (-I) and resonance (-R)

effects. This makes the ring less reactive towards electrophiles. Both are meta-directors.[1]

This combination results in a complex reactivity map. The positions ortho and para to the

hydroxyl group (C2, C4, C6) are activated, while the positions meta to the nitro and aldehyde

groups (C2, C4, C6 relative to CHO; C2, C4, C6 relative to NO₂) are the least deactivated. This

confluence of effects strongly influences the regioselectivity of further substitutions on the ring.

Caption: Electronic influence of substituents on the 3-Hydroxy-5-nitrobenzaldehyde ring.

Reactions Involving the Functional Groups
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Aldehyde Group: As a primary reactive site, the aldehyde can undergo nucleophilic addition,

condensation with amines to form Schiff bases, oxidation to a carboxylic acid (3-hydroxy-5-

nitrobenzoic acid), or reduction to an alcohol (3-hydroxy-5-nitrobenzyl alcohol).[1]

Phenolic Hydroxyl Group: The acidic proton can be removed by a base to form a phenoxide,

a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group can

also be esterified using acyl chlorides or anhydrides.

Nitro Group: The nitro group is relatively stable but can be reduced under strong conditions

(e.g., catalytic hydrogenation with Pd/C or using metals like Sn in acid) to form an amino

group (3-amino-5-hydroxybenzaldehyde), a key transformation for creating diverse

derivatives.

Synthesis and Purification
Proposed Synthetic Pathway
A direct, high-yield synthesis for 3-Hydroxy-5-nitrobenzaldehyde is not prominently featured

in the literature. However, a plausible route can be designed based on established organic

reactions, such as the nitration of 3-hydroxybenzaldehyde.[8] 3-Hydroxybenzaldehyde can

itself be synthesized from the more common 3-nitrobenzaldehyde.[8][9]

Caption: Proposed synthetic workflow for 3-Hydroxy-5-nitrobenzaldehyde.

Experimental Protocol: Nitration of 3-
Hydroxybenzaldehyde (Adapted)
This protocol is adapted from general procedures for the nitration of activated aromatic rings.

Caution: Nitration reactions are highly exothermic and must be performed with extreme care,

proper cooling, and personal protective equipment.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

Substrate Addition: Slowly dissolve 3-hydroxybenzaldehyde in the cold sulfuric acid while

maintaining the low temperature.
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Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated

sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-

60 minutes, ensuring the internal temperature does not exceed 10 °C.

Quenching: After the addition is complete, allow the mixture to stir at low temperature for an

additional hour, then pour it carefully onto crushed ice.

Isolation: The precipitated solid product can be collected by vacuum filtration, washed

thoroughly with cold water to remove residual acid, and dried.

Purification Protocol
The crude product from the synthesis would likely contain isomeric impurities. Purification can

be achieved via:

Recrystallization: Using a suitable solvent system (e.g., ethanol/water or toluene) to obtain a

product of higher purity.

Column Chromatography: For more difficult separations, silica gel column chromatography

using a solvent gradient (e.g., hexane/ethyl acetate) can effectively isolate the desired

isomer.[10]

Applications in Research and Drug Development
3-Hydroxy-5-nitrobenzaldehyde serves as a valuable intermediate, providing a scaffold that

can be elaborated into more complex molecular architectures.

Precursor for Bioactive Molecules: Its primary value lies in its role as a building block. The

aldehyde function is a handle for forming C-C or C-N bonds, while the nitro and hydroxyl

groups can be modified to tune the electronic and steric properties of the final compound.

Analog Synthesis in Drug Discovery: As noted, structurally similar compounds are precursors

to COMT inhibitors for Parkinson's disease.[1] This molecule allows researchers to

synthesize novel analogs of these drugs, potentially leading to compounds with improved

efficacy, selectivity, or pharmacokinetic profiles.
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Schiff Base Chemistry: The aldehyde readily condenses with primary amines to form Schiff

bases (imines).[11] Libraries of these derivatives can be synthesized and screened for a

wide range of biological activities, including antimicrobial and anticancer properties.[12]

Caption: Role of 3-Hydroxy-5-nitrobenzaldehyde as a key intermediate in drug discovery.

Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for 3-Hydroxy-5-nitrobenzaldehyde is not

available, data from closely related nitro- and hydroxy-substituted benzaldehydes can be used

to establish a reliable safety profile.[4] Analogs are classified as causing skin, eye, and

respiratory irritation.

Hazard Identification:

May be harmful if swallowed.[13]

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Handling Precautions:

Use only in a well-ventilated area, preferably within a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

Avoid breathing dust. Wash hands thoroughly after handling.[13]

First Aid Measures:

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

soap and plenty of water.[15]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[16]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[15]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is

recommended.[6]

Conclusion
3-Hydroxy-5-nitrobenzaldehyde is a multifaceted chemical compound whose properties are

defined by the electronic interplay of its functional groups. Its reactivity profile makes it an

adaptable building block for organic synthesis. While it possesses inherent hazards requiring

careful handling, its true value is realized in its potential as a precursor for synthesizing novel

compounds of medicinal interest, particularly in the development of therapeutics for

neurological disorders. This guide provides the foundational chemical knowledge necessary for

researchers to safely and effectively utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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